Desmethyl Ceftaroline Fosamil Impurity Designation and Reference Standard Application vs. Ceftaroline Fosamil
Desmethyl Ceftaroline Fosamil is formally designated as Ceftaroline Fosamil Impurity 1 (also referred to as Impurity D), representing a structurally and pharmacologically significant degradation product and synthetic byproduct . Unlike ceftaroline fosamil, which serves as the therapeutic prodrug with established clinical dosing of 600 mg administered intravenously every 12 hours [1], Desmethyl Ceftaroline Fosamil is specifically procured as an analytical reference standard for impurity profiling and method validation, with no therapeutic indication .
| Evidence Dimension | Functional Application and Procurement Purpose |
|---|---|
| Target Compound Data | Analytical reference standard for impurity profiling; designated as Ceftaroline Fosamil Impurity 1/Impurity D; utilized for method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Ceftaroline Fosamil |
| Comparator Or Baseline | Ceftaroline Fosamil: Therapeutic prodrug administered intravenously at 600 mg every 12 h for ABSSSI and CABP; clinical cure rates of 96.7% in complicated skin and skin structure infections |
| Quantified Difference | Fundamentally distinct procurement purpose: analytical reference standard vs. therapeutic agent; different CAS registry numbers; distinct regulatory classification |
| Conditions | Pharmaceutical quality control and analytical method validation contexts per ICH Q3A/B guidelines for impurity control in drug substances |
Why This Matters
For analytical laboratories performing impurity profiling or method validation, procurement of the authentic Desmethyl Ceftaroline Fosamil reference standard ensures accurate impurity identification and quantification, which is essential for ANDA/DMF regulatory submissions; ceftaroline fosamil cannot substitute for this purpose.
- [1] Drusano, G.L. Pharmacodynamics of ceftaroline fosamil for complicated skin and skin structure infection: rationale for improved anti-methicillin-resistant Staphylococcus aureus activity. Journal of Antimicrobial Chemotherapy, 2010, 65(Suppl 4), iv33-iv40. View Source
